5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is a chemical compound with the molecular formula C21H28IO2Si. This compound is characterized by the presence of a tert-butyl(diphenyl)silyl group, an iodine atom, and a pent-2-en-1-ol backbone. It is used in various synthetic applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by iodination of the pent-2-en-1-ol backbone. The reaction conditions often include the use of bases such as imidazole or pyridine to facilitate the silylation process .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group provides steric protection, while the iodine atom serves as a reactive site for substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-pentanone: Similar in structure but with a ketone group instead of an iodine atom.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a silyl-protected hydroxyl group but with an aldehyde functionality.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar in having a tert-butyl group but with a benzaldehyde structure.
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is unique due to the combination of a silyl-protected hydroxyl group, an iodine atom, and an enol structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
827036-21-5 |
---|---|
Molekularformel |
C21H27IO2Si |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
5-[tert-butyl(diphenyl)silyl]oxy-3-iodopent-2-en-1-ol |
InChI |
InChI=1S/C21H27IO2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-15-18(22)14-16-23/h4-14,23H,15-17H2,1-3H3 |
InChI-Schlüssel |
AJAFUFFVZKWVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.